![molecular formula C12H5Cl2F7N4S B5551750 4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

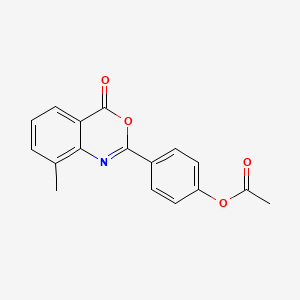

4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazine derivatives are an important class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry, agriculture, and materials science. These compounds are characterized by their three nitrogen atoms in a six-membered ring and can undergo various chemical reactions due to their reactive sites.

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of chloro-triazines with nucleophilic reagents or primary amines. For example, the synthesis of symmetrical 1,2-dihydrotriazines can be achieved by reacting 1,1,1-trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene with primary amines. This process can proceed via two pathways, leading to 1,2-dihydro-1,3,5-triazines or corresponding carbodiimides, depending on the steric characteristics of the amines (Fetyukhin & Vovk, 1983).

Molecular Structure Analysis

Triazine derivatives can exhibit a range of molecular structures depending on their substitution patterns. The molecular structure is often elucidated using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. For instance, crystal structures of specific triazine derivatives have been established, demonstrating the diversity in their molecular frameworks (Dolzhenko et al., 2021).

Chemical Reactions and Properties

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution, amination, and condensation. These reactions are crucial for modifying the triazine core to achieve desired chemical properties. For example, the amination of 1,2,4-triazines by potassium amide in liquid ammonia results in the formation of 3-amino-1,2,4-triazines, highlighting the versatility of triazine chemistry (Rykowski & Plas, 1982).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. For example, hyperbranched polymers containing triazine cores exhibit good thermal stability, and their optical properties can be tuned by adjusting the molecular structure (Zou et al., 2011).

Chemical Properties Analysis

The chemical properties of triazine derivatives, including reactivity and biological activity, are determined by their functional groups and overall molecular structure. Triazine derivatives have been explored for their antimicrobial activity, demonstrating the potential for pharmaceutical applications. For example, specific triazine compounds have shown activity against various bacterial strains, underscoring their potential as antimicrobial agents (Alharbi & Alshammari, 2019).

Scientific Research Applications

Synthesis and Reactivity

Triazines are a versatile class of compounds utilized in numerous synthetic pathways. For instance, the reaction of certain triazine derivatives with primary amines can lead to the formation of 1,2-dihydro-1,3,5-triazines or corresponding carbodiimides, influenced by the steric characteristics of the amines (Fetyukhin & Vovk, 1983). This highlights the triazine's role in facilitating diverse chemical reactions, potentially applicable to the synthesis of complex molecules including pharmaceuticals and agrochemicals.

Biological Activities

Triazine derivatives have been synthesized and evaluated for various biological activities. For example, some fluorine-substituted triazines exhibit antibacterial properties against strains such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019). This demonstrates the potential of triazine derivatives in developing new antimicrobial agents.

Antimicrobial Agents

Another study on 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines reported good to moderate antimicrobial activities, indicating the usefulness of triazine frameworks in creating compounds with potential therapeutic applications (Bektaş et al., 2010).

Molecular Sensors

Triazine-based compounds have also been explored for their sensing capabilities. For example, a Cu-MOF material constructed with a triazine polycarboxylate skeleton demonstrated high selectivity and sensitivity towards detecting aromatic diamines, illustrating the application of triazine derivatives in environmental monitoring and safety assessments (Guan et al., 2021).

Future Directions

The future directions for the study of “4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in triazine derivatives as high-energy materials, this compound could be of interest for further study .

properties

IUPAC Name |

4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl2F7N4S/c13-7-23-8(14)25-9(24-7)22-5-3-1-2-4-6(5)26-12(20,21)10(15,16)11(17,18)19/h1-4H,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJNVQJSQMCSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)SC(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl2F7N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)